2,4-Dimethylbenzenecarbothioamide

Description

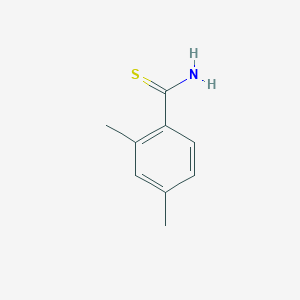

2,4-Dimethylbenzenecarbothioamide (C₉H₁₁NS) is a thioamide derivative characterized by a benzene ring substituted with methyl groups at the 2- and 4-positions and a thiocarboxamide (-C(S)NH₂) functional group. Thioamides are critical intermediates in synthesizing heterocyclic compounds and exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

2,4-dimethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIEZGCCUAUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368874 | |

| Record name | 2,4-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57182-70-4 | |

| Record name | 2,4-dimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzenecarbothioamide typically involves the reaction of 2,4-dimethylbenzenamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction pathway and conditions .

Scientific Research Applications

2,4-Dimethylbenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural and Crystallographic Properties of Selected Thioamides

Key Observations :

- Substituent Effects: The para-methyl and para-methoxy derivatives share the same orthorhombic crystal system (P2₁2₁2₁), suggesting similar packing efficiencies despite electronic differences.

- Thiosemicarbazone vs. Thioamide : The thiosemicarbazone derivative () features a benzylidene hydrazinecarbothioamide group, enabling chelation in coordination chemistry, unlike simple thioamides .

Key Observations :

- Methyl vs. Methoxy : The para-methyl derivative exhibits broader antimicrobial activity, while the para-methoxy variant shows enhanced antiviral properties, likely due to electronic modulation of the benzene ring .

- Thiosemicarbazone Specificity: The dimethylamino and benzylidene groups in ’s compound enhance its metal-chelating capacity, making it suitable for anticancer applications .

Key Observations :

- Synthetic Pathways : Thioamides are typically synthesized via acyl chloride-thiourea condensation, as seen in 4-methylbenzenecarbothioamide . 2,4-Dimethylbenzoic acid () may serve as a precursor for 2,4-dimethylbenzenecarbothioamide synthesis.

- Thermal Stability : Methoxy-substituted compounds (e.g., 2,4-dimethoxybenzoic acid) exhibit higher sublimation enthalpies (ΔsubH° = 123.4 kJ/mol) compared to methyl derivatives, reflecting stronger intermolecular forces .

Biological Activity

2,4-Dimethylbenzenecarbothioamide, a sulfur-containing organic compound, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiocarbonyl group, which is significant for its reactivity and interactions with biological molecules. The presence of the thioamide group allows for the formation of stable complexes with various enzymes and proteins.

Mode of Action

The precise mode of action of this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as enzymes and proteins. This interaction can lead to alterations in enzyme activity and cellular processes. The compound may form enzyme-inhibitor complexes that modulate metabolic pathways crucial for cellular function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining how the compound behaves in biological systems.

Cellular Effects

Research indicates that this compound can influence various cellular processes. It has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. Additionally, it may affect signaling pathways such as MAPK/ERK, leading to changes in cell proliferation and differentiation.

Molecular Mechanisms

At the molecular level, this compound can bind to proteins and nucleic acids, altering their structure and function. It is involved in inhibiting proteases and other enzymes through stable complex formation. Such interactions can lead to significant changes in gene expression by modulating transcription factors.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage. Low doses may enhance metabolic activity and promote cell survival, while high doses can induce toxicity characterized by oxidative stress and apoptosis. Research indicates that there are threshold effects beyond which the compound's impact on biological systems changes dramatically.

Metabolic Pathways

This compound participates in various metabolic pathways through interactions with cytochrome P450 enzymes and glutathione S-transferase. These interactions can produce metabolites with distinct biological activities, impacting overall metabolic flux within cells.

Scientific Research Applications

This compound has several applications across different fields:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : Utilized as a reagent in biochemical assays focused on enzyme inhibition.

- Medicine : Investigated as a precursor for pharmaceutical compounds.

- Industry : Employed in producing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.